molecular formula C10H9BrO3 B1601567 Ethyl 2-(2-bromophenyl)-2-oxoacetate CAS No. 62123-82-4

Ethyl 2-(2-bromophenyl)-2-oxoacetate

Cat. No. B1601567
CAS RN: 62123-82-4
M. Wt: 257.08 g/mol
InChI Key: ODUHAMLUWOLQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromophenyl)-2-oxoacetate, also known as ethyl 2-bromo-2-phenylacetate, is a chemical compound that belongs to the class of aryl ketones. This compound has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of Ethyl 2-(2-bromophenyl)-2-oxoacetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations such as hydrolysis, reduction, and oxidation.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethyl 2-(2-bromophenyl)-2-oxoacetate. However, it is known to exhibit moderate toxicity towards various organisms. It has been shown to be toxic to fish and aquatic invertebrates.

Advantages And Limitations For Lab Experiments

Ethyl 2-(2-bromophenyl)-2-oxoacetate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It can be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. However, it has several limitations. It exhibits moderate toxicity towards various organisms, which can limit its use in certain experiments. It is also not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on Ethyl 2-(2-bromophenyl)-2-oxoacetate. One area of research could be the development of new synthetic routes for the compound. Another area of research could be the investigation of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the toxicity of the compound could be further studied to determine its potential environmental impact.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)-2-oxoacetate has found various applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. For example, it is used in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen. It is also used in the synthesis of insecticides and herbicides.

properties

IUPAC Name

ethyl 2-(2-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUHAMLUWOLQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482540
Record name Ethyl 2-(2-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromophenyl)-2-oxoacetate

CAS RN

62123-82-4
Record name Ethyl 2-(2-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 2-(2-bromophenyl)-2-oxoacetic acid (10 g, 43.66 mmol, 1.00 equiv) in ethanol (80 mL). This was followed by the addition of thionyl chloride (20 mL) dropwise with stirring. The resulting solution was stirred for 12 h at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was dissolved in 100 mL of ethyl acetate. The resulting mixture was washed with 2×50 mL of water. The mixture was dried over anhydrous sodium sulfate. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5). This resulted in 9 g (80%) of ethyl 2-(2-bromophenyl)-2-oxoacetate as yellow oil. MS (ESI) m/z 258 ([M+H]+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-bromophenyl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-bromophenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.